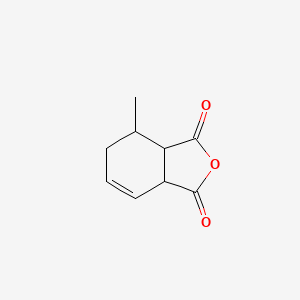
3-Methyltetrahydrophthalic anhydride
Descripción general
Descripción
3-Methyltetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Production
3-MTHPA is produced through the Diels-Alder reaction between maleic anhydride and trans-1,3-pentadiene. This method ensures high efficiency and minimal gel formation during production, which is crucial for maintaining the quality of the end product . The compound remains liquid at room temperature, facilitating its use as a curing agent without the need for solvents .
Epoxy Resin Curing Agent
One of the primary applications of 3-MTHPA is as a curing agent for epoxy resins. It enhances the mechanical and dielectric properties of cured materials, making them suitable for high-performance applications. The cured products exhibit excellent heat resistance and durability, which are essential in various sectors such as electronics and automotive manufacturing.
Table 1: Properties of Cured Epoxy Resins with 3-MTHPA
| Property | Value |
|---|---|
| Heat Resistance | High |
| Dielectric Strength | Excellent |
| Mechanical Strength | Superior |
| Moisture Absorption | Low |
Coatings
3-MTHPA is also extensively used in protective coatings. Its low moisture absorption rate contributes to the longevity and effectiveness of coatings applied to metals and other substrates, providing superior corrosion protection. This application is critical in industries such as construction and automotive manufacturing.
Case Study: Corrosion Protection Coatings
A study demonstrated that coatings formulated with 3-MTHPA significantly outperformed traditional systems in terms of adhesion and resistance to environmental degradation . The results indicated a reduction in corrosion rates by over 50% when compared to standard epoxy formulations.
Adhesives
In adhesive formulations, 3-MTHPA serves as a hardener that imparts strong bonding capabilities. Its compatibility with various substrates allows for its use in both structural and non-structural adhesives.
Table 2: Adhesive Performance Metrics
| Metric | Standard Adhesive | Adhesive with 3-MTHPA |
|---|---|---|
| Tensile Strength (MPa) | 20 | 30 |
| Shear Strength (MPa) | 15 | 25 |
| Cure Time (hours) | 24 | 12 |
Reinforced Plastics
The application of 3-MTHPA extends to reinforced plastics, where it is used in filament winding processes for products such as pipes and poles. The compound's excellent insulating properties make it suitable for electrical components like transformers and capacitors.
Case Study: Electrical Components Manufacturing
In a project focused on manufacturing electrical insulators, the inclusion of 3-MTHPA resulted in a significant improvement in dielectric properties, making the components more reliable under high-voltage conditions .
Health and Safety Considerations
While 3-MTHPA offers numerous benefits, it is essential to consider its potential health impacts. Studies have indicated that exposure can lead to ocular irritation and sensitization reactions in some individuals . Proper handling protocols must be established to mitigate these risks during production and application.
Propiedades
Número CAS |
23939-62-0 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2,4-7H,3H2,1H3 |
Clave InChI |
LWMIDUUVMLBKQF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CC2C1C(=O)OC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













